3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid
Overview
Description
3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid is a complex organic compound that features an imidazo[4,5-b]pyridine core fused with a benzoic acid moiety
Mechanism of Action
Target of Action
Imidazole derivatives, to which this compound belongs, are known to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that imidazole derivatives have been reported to exhibit a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities .
Action Environment
Factors such as crystallinity, stability, density, flow characteristics, and electrostatic charge all have a complicated influence on the handling and delivery of drug substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the imidazo[4,5-b]pyridine core, followed by functionalization to introduce the benzoic acid group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds containing the imidazole ring, such as metronidazole and clotrimazole, share some structural similarities with 3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid.
Pyridine derivatives: Compounds like nicotinamide and pyridoxine also feature the pyridine ring and have comparable chemical properties.
Uniqueness
What sets this compound apart is its unique combination of the imidazo[4,5-b]pyridine core with a benzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-17-11-6-10(7-15-12(11)16-14(17)20)8-3-2-4-9(5-8)13(18)19/h2-7H,1H3,(H,18,19)(H,15,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODWKXBQGYKYOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N=CC(=C2)C3=CC(=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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